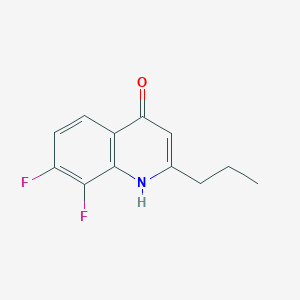
7,8-Difluoro-4-hydroxy-2-propylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Difluoro-4-hydroxy-2-propylquinoline involves several steps, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common method involves the nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis using organometallic compounds . The reaction conditions typically require the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
7,8-Difluoro-4-hydroxy-2-propylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of different products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
Applications De Recherche Scientifique
7,8-Difluoro-4-hydroxy-2-propylquinoline has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 7,8-Difluoro-4-hydroxy-2-propylquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes, leading to the disruption of essential biological processes in microorganisms and cancer cells . The incorporation of fluorine atoms enhances its biological activity and provides unique properties that make it a valuable compound for scientific research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7,8-Difluoro-4-hydroxy-2-propylquinoline include other fluorinated quinolines such as:
- 6,7-Difluoro-3-nitro-4-hydroxy-2-quinolone
- 2,3,4-Trichloro-6,7-difluoroquinolone
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern and the presence of both fluorine and hydroxyl groups on the quinoline ring
Propriétés
Numéro CAS |
1189105-86-9 |
|---|---|
Formule moléculaire |
C12H11F2NO |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
7,8-difluoro-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H11F2NO/c1-2-3-7-6-10(16)8-4-5-9(13)11(14)12(8)15-7/h4-6H,2-3H2,1H3,(H,15,16) |
Clé InChI |
ZTGWTXIIQAUNJS-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=O)C2=C(N1)C(=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


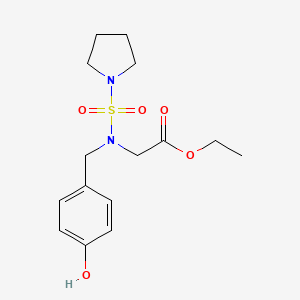
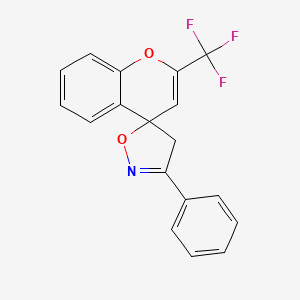
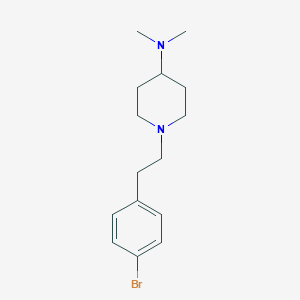

![N-{[2-(4-fluorophenoxy)phenyl]methylidene}hydroxylamine](/img/structure/B13724881.png)
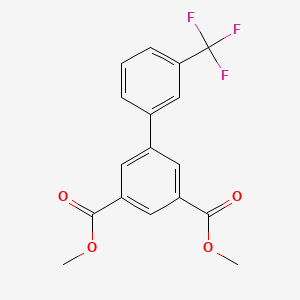
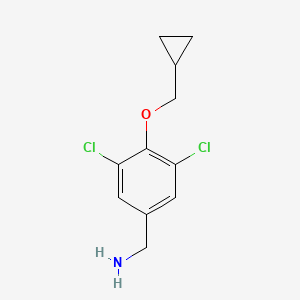
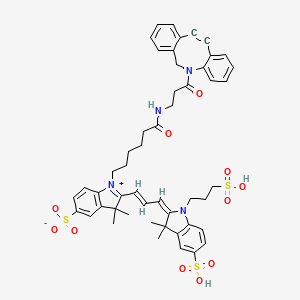

![4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione](/img/structure/B13724897.png)
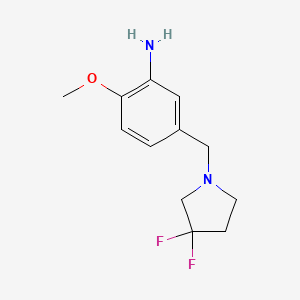
![N'-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B13724930.png)
![DI-Tert-butyl 4'-hydroxy-4-oxo-[3,4'-bipiperidine]-1,1'-dicarboxylate](/img/structure/B13724937.png)
![Thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B13724939.png)
